molecular formula C26H22N4O3 B11272011 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B11272011
M. Wt: 438.5 g/mol
InChI Key: ZGQYQJRMXCJEGH-UHFFFAOYSA-N
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Description

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a quinazoline core, which is a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The compound also contains an oxadiazole ring, which is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.

    Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of an anthranilic acid derivative with an appropriate amine or amide.

    Coupling of the Oxadiazole and Quinazoline Units: The final step involves the coupling of the oxadiazole and quinazoline units through a suitable linker, such as a phenethyl group, under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can be achieved through the use of advanced techniques such as microwave-assisted synthesis, flow chemistry, and the use of high-throughput screening methods to identify optimal reaction conditions.

Chemical Reactions Analysis

Types of Reactions

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nucleophilic reagents such as amines.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of quinazoline N-oxides, while reduction may yield quinazoline derivatives with reduced functional groups.

Scientific Research Applications

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: The compound may have potential therapeutic applications, particularly as an anticancer or antimicrobial agent.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Enzymes: The compound may inhibit the activity of specific enzymes by binding to their active sites.

    Interaction with Receptors: The compound may interact with specific receptors on the cell surface, leading to changes in cellular signaling pathways.

    Modulation of Gene Expression: The compound may affect the expression of specific genes, leading to changes in cellular function and behavior.

Comparison with Similar Compounds

7-(3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione can be compared with other similar compounds, such as:

    Quinazoline Derivatives: Compounds with a quinazoline core, such as gefitinib and erlotinib, which are used as anticancer agents.

    Oxadiazole Derivatives: Compounds with an oxadiazole ring, such as raltegravir, which is used as an antiretroviral agent.

    Phenethyl Derivatives: Compounds with a phenethyl group, such as amphetamine, which is used as a central nervous system stimulant.

The uniqueness of this compound lies in its combination of these structural features, which imparts unique chemical and biological properties to the compound.

Properties

Molecular Formula

C26H22N4O3

Molecular Weight

438.5 g/mol

IUPAC Name

7-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O3/c1-16-8-9-19(14-17(16)2)23-28-24(33-29-23)20-10-11-21-22(15-20)27-26(32)30(25(21)31)13-12-18-6-4-3-5-7-18/h3-11,14-15H,12-13H2,1-2H3,(H,27,32)

InChI Key

ZGQYQJRMXCJEGH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5)C

Origin of Product

United States

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